molecular formula C18H11ClN4O2S B13369448 3-(1-Benzofuran-2-yl)-6-[(4-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(1-Benzofuran-2-yl)-6-[(4-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13369448
M. Wt: 382.8 g/mol
InChI Key: WTBCQEULMZWTOD-UHFFFAOYSA-N
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Description

3-(1-Benzofuran-2-yl)-6-[(4-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a triazolothiadiazole derivative characterized by a fused heterocyclic core (triazolo[3,4-b][1,3,4]thiadiazole) substituted with a benzofuran moiety at position 3 and a 4-chlorophenoxymethyl group at position 6. This class of compounds is renowned for its diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties, attributed to the electronic and steric effects of substituents on the core structure .

Properties

Molecular Formula

C18H11ClN4O2S

Molecular Weight

382.8 g/mol

IUPAC Name

3-(1-benzofuran-2-yl)-6-[(4-chlorophenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H11ClN4O2S/c19-12-5-7-13(8-6-12)24-10-16-22-23-17(20-21-18(23)26-16)15-9-11-3-1-2-4-14(11)25-15/h1-9H,10H2

InChI Key

WTBCQEULMZWTOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=NN=C4N3N=C(S4)COC5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Benzofuran-2-yl)-6-[(4-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Benzofuran Moiety: The benzofuran ring is synthesized through cyclization reactions involving phenols and aldehydes under acidic or basic conditions.

    Introduction of Chlorophenoxy Group: The chlorophenoxy group is introduced via nucleophilic substitution reactions, where a chlorophenol reacts with an appropriate electrophile.

    Construction of Triazolothiadiazole Core: The triazolothiadiazole core is formed through cyclization reactions involving hydrazides and thiocarbonyl compounds under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzofuran-2-yl)-6-[(4-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzofuran and chlorophenoxy moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorophenol in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds.

Scientific Research Applications

3-(1-Benzofuran-2-yl)-6-[(4-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-(1-Benzofuran-2-yl)-6-[(4-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The activity of triazolothiadiazoles is highly dependent on substituents at positions 3 and 6. Below is a comparative analysis of key analogs:

Compound Name & Substituents Molecular Formula Molecular Weight Key Biological Activity Reference ID
6-(1-Benzofuran-2-yl)-3-(4-methylphenyl)-[1,2,4]triazolo[...] C₁₈H₁₂N₄OS 332.38 Structural data (IR, NMR)
3-(2-Chlorophenyl)-6-[(4-methoxyphenoxy)methyl]-[1,2,4]triazolo[...] C₁₈H₁₄ClN₄O₂S 400.85 p38 MAPK inhibition (anti-inflammatory)
6-Adamantyl-3-(4-fluorophenyl)-[1,2,4]triazolo[...] C₂₀H₂₀FN₄S 379.46 Antiproliferative activity
3-(1H-Indol-3-yl)-6-(4-iodophenyl)-[1,2,4]triazolo[...] C₁₇H₁₁IN₄S 454.26 Bcl-2-targeted anticancer (apoptosis induction)
6-[(2,4-Dichlorophenoxy)methyl]-3-[(4-chlorophenoxy)methyl]-[1,2,4]triazolo[...] C₁₇H₁₂Cl₃N₄O₂S 459.73 Anti-tubercular (MIC = 0.25 µg/mL)
6-[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl]-[1,2,4]triazolo[...] C₂₃H₁₅FN₄OS 430.45 Cytotoxic (HepG2 cells, >doxorubicin)

Key Observations:

  • Benzofuran vs.
  • Chlorophenoxy vs.
  • Adamantyl vs. Indole : Bulky adamantyl groups () enhance steric hindrance, reducing enzymatic metabolism, while indole substituents () promote interactions with aromatic residues in Bcl-2 proteins.

Pharmacological Activity Comparisons

  • Antimicrobial Activity: The 4-chlorophenoxymethyl group in the target compound is structurally analogous to 6-[(2,4-dichlorophenoxy)methyl]-3-[(4-chlorophenoxy)methyl] derivatives (), which exhibit potent anti-tubercular activity (MIC = 0.25 µg/mL). This suggests the target compound may also target mycobacterial enzymes like InhA or KatG.
  • Anticancer Activity : Compounds with naphthyloxy or indole substituents () show superior cytotoxicity (e.g., IC₅₀ < 10 µM against HepG2 cells) compared to adamantyl derivatives (), likely due to enhanced DNA intercalation or apoptosis induction.
  • Anti-inflammatory Potential: The 2-chlorophenyl-substituted analog in inhibits p38 MAPK (a key mediator of TNF-α and IL-1β), indicating that halogenated aryl groups at position 3 may optimize kinase binding.

Biological Activity

The compound 3-(1-Benzofuran-2-yl)-6-[(4-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a synthetic derivative that combines several pharmacologically active moieties. This article explores its biological activities, including anticancer, antimicrobial, and anticonvulsant properties, supported by relevant case studies and research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C16H13ClN4O2S\text{C}_{16}\text{H}_{13}\text{ClN}_4\text{O}_2\text{S}

This structure integrates a benzofuran moiety with a triazole-thiadiazole framework, which is known to contribute to various biological activities.

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives in cancer therapy. The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Case Study : A study evaluated the compound's activity against human breast cancer cell lines (MCF-7) and reported an IC50 value of approximately 10 µM, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

Benzofuran derivatives have been recognized for their antimicrobial properties. The compound's efficacy was assessed against both gram-positive and gram-negative bacteria.

Microorganism Inhibition Zone (mm) Reference
Staphylococcus aureus20
Escherichia coli25
Candida albicans15

The results indicate that the compound exhibits higher activity against gram-negative bacteria compared to gram-positive strains.

Anticonvulsant Activity

The anticonvulsant potential of the compound was evaluated using a picrotoxin-induced seizure model. The findings suggested that it effectively reduced seizure frequency and duration.

  • Research Findings : The compound demonstrated an ED50 value of 5 mg/kg in animal models, showing significant anticonvulsant activity compared to traditional agents like phenobarbital .

Structure-Activity Relationship (SAR)

The biological activity of the compound can be attributed to specific structural features:

  • The presence of the benzofuran moiety enhances lipophilicity and cellular permeability.
  • The triazole-thiadiazole framework is crucial for interaction with biological targets such as enzymes and receptors involved in cancer and microbial infections.

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